4-Aminooctanoic acid;hydrochloride
CAS No.:
Cat. No.: VC10464046
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18ClNO2 |
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Molecular Weight | 195.69 g/mol |
IUPAC Name | 4-aminooctanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Standard InChI Key | GFQZJUOQIGREEP-UHFFFAOYSA-N |
SMILES | CCCCC(CCC(=O)O)N.Cl |
Canonical SMILES | CCCCC(CCC(=O)O)N.Cl |
Introduction
Structural and Molecular Characteristics
4-Aminooctanoic acid hydrochloride consists of an eight-carbon aliphatic chain with an amino group (-NH₂) at the fourth carbon and a carboxyl group (-COOH) at the terminal position, neutralized as a hydrochloride salt. Key molecular features include:
The hydrochloride salt enhances solubility in polar solvents, a trait observed in 4-aminobutyric acid hydrochloride (solubility: ~500 mg/mL in water) . The amino and carboxyl groups confer pH-dependent ionization, influencing hydration and volumetric properties as seen in α,ω-aminocarboxylic acids .
Synthesis and Production Strategies
Chemical Synthesis Pathways
While no direct synthesis protocols for 4-aminooctanoic acid hydrochloride are documented, methods for analogous hydrochlorinated amino acids suggest viable routes:
Boc-Protected Amination
A procedure for 4-aminobutyric acid hydrochloride involves deprotection of Boc-protected precursors in dichloromethane (CH₂Cl₂) and 1,4-dioxane under inert atmospheres . For 4-aminooctanoic acid, a similar approach could use Boc-octanoic acid derivatives, followed by HCl-mediated deprotection.
General Procedure (Adapted from ):
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Dissolve Boc-4-aminooctanoic acid in CH₂Cl₂.
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Add 4M HCl in 1,4-dioxane, stir at 20°C for 20–60 minutes.
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Evaporate solvents to isolate the hydrochloride salt.
Yield Considerations:
Reaction efficiency depends on steric effects from the longer carbon chain, potentially reducing yields compared to shorter analogs like 4-aminobutyric acid .
Enzymatic and Sustainable Approaches
Engineered glutamate dehydrogenases (GDHs) have been used to synthesize (R)-4-aminopentanoic acid from levulinic acid with >99% enantiomeric excess . Extending this to 4-aminooctanoic acid would require substrate engineering for longer-chain keto acids. Key steps include:
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Substrate Modification: Use octanoic acid derivatives (e.g., 4-ketooctanoic acid) as substrates.
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Enzyme Engineering: Mutate GDH residues (e.g., K116Q/N348M in Escherichia coli GDH) to accommodate bulkier substrates .
Physicochemical and Thermodynamic Properties
Volumetric and Compressibility Profiles
Studies on α,ω-aminocarboxylic acids reveal that ionization of terminal groups significantly affects partial molar volumes (V°) and adiabatic compressibilities (Kₛ) . For 4-aminooctanoic acid hydrochloride:
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Neutralization Effects: Protonation of the amino group (-NH₃⁺) and deprotonation of the carboxylate (-COO⁻) alter hydration shells, reducing V° by ~10–15 cm³/mol compared to the non-ionized form .
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pH Dependence: At physiological pH (7.4), the compound exists as a zwitterion, with compressibility contributions from electrostricted water molecules .
Thermal Stability and Solubility
Data from 4-aminocinnamic acid hydrochloride (melting point: 265–270°C ) suggest moderate thermal stability for 4-aminooctanoic acid hydrochloride. Solubility in water is expected to exceed 200 mg/mL, akin to 4-aminobutyric acid hydrochloride .
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